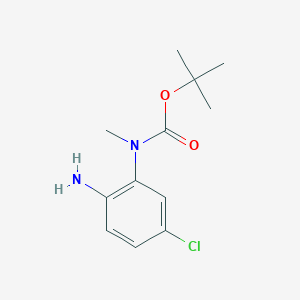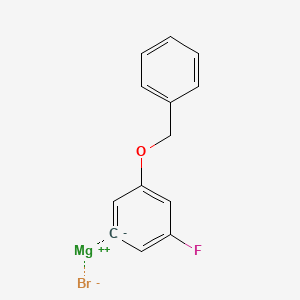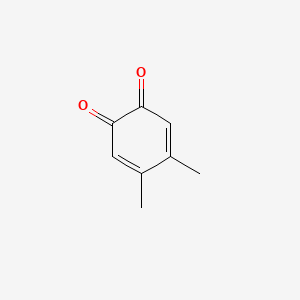![molecular formula C15H20ClN3 B8619292 1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]-](/img/structure/B8619292.png)
1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTS-71321 is a small molecule drug initially developed by Abbott Laboratories. It has been investigated for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases. Despite its promising early research, the development of BTS-71321 was discontinued at the Phase 2 clinical trial stage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTS-71321 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of BTS-71321 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified through substitution reactions to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of BTS-71321 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
BTS-71321 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
BTS-71321 has been explored for various scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating asthma and skin diseases.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of BTS-71321 is not fully understood. it is believed to interact with specific molecular targets involved in immune and respiratory pathways. This interaction may modulate the activity of these pathways, leading to therapeutic effects in conditions such as asthma and skin diseases .
Comparison with Similar Compounds
Similar Compounds
BTS-71320: Another compound developed by Abbott Laboratories with similar therapeutic targets.
BTS-71322:
Uniqueness
BTS-71321 is unique due to its specific molecular structure and the particular pathways it targets. Its development was focused on treating a combination of immune system, respiratory, and skin diseases, which sets it apart from other compounds with more narrow therapeutic applications .
Properties
Molecular Formula |
C15H20ClN3 |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)propan-2-amine |
InChI |
InChI=1S/C15H20ClN3/c1-15(2,13-4-6-14(16)7-5-13)18-8-3-10-19-11-9-17-12-19/h4-7,9,11-12,18H,3,8,10H2,1-2H3 |
InChI Key |
GRKYRJREJPZXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















